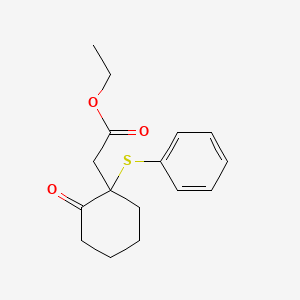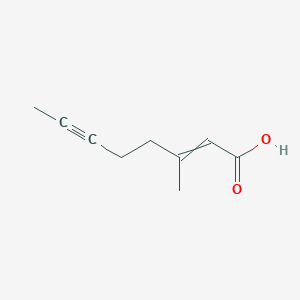![molecular formula C11H11NO2 B12600679 Methyl [2-(cyanomethyl)phenyl]acetate CAS No. 643021-02-7](/img/structure/B12600679.png)
Methyl [2-(cyanomethyl)phenyl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2-(cyanomethyl)phenyl]acetate is an organic compound with the molecular formula C11H11NO2 It is a derivative of phenylacetic acid and contains both a methyl ester and a cyanomethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl [2-(cyanomethyl)phenyl]acetate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of substituted aryl or heteryl amines with methyl cyanoacetate under solvent-free conditions at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent recovery, purification, and quality control to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl [2-(cyanomethyl)phenyl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the ester and nitrile functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) and hydrogen gas (H) in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted esters and amides.
Wissenschaftliche Forschungsanwendungen
Methyl [2-(cyanomethyl)phenyl]acetate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of methyl [2-(cyanomethyl)phenyl]acetate involves its interaction with various molecular targets and pathways. The compound’s functional groups, such as the ester and nitrile, enable it to participate in a range of chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with enzymes, receptors, and other cellular components to exert their effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl phenylacetate: A similar compound with a phenylacetic acid ester but lacking the cyanomethyl group.
Ethyl [2-(cyanomethyl)phenyl]acetate: An analog with an ethyl ester instead of a methyl ester.
Phenylacetonitrile: Contains a nitrile group but lacks the ester functionality.
Uniqueness
Methyl [2-(cyanomethyl)phenyl]acetate is unique due to the presence of both the ester and cyanomethyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives with varying properties.
Eigenschaften
CAS-Nummer |
643021-02-7 |
|---|---|
Molekularformel |
C11H11NO2 |
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
methyl 2-[2-(cyanomethyl)phenyl]acetate |
InChI |
InChI=1S/C11H11NO2/c1-14-11(13)8-10-5-3-2-4-9(10)6-7-12/h2-5H,6,8H2,1H3 |
InChI-Schlüssel |
NUUJTTPFSMSSOR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC=CC=C1CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetamide,2-[(8-bromo-2H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(isopropyl)-](/img/structure/B12600597.png)
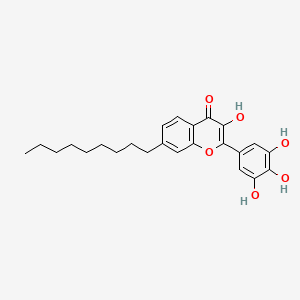
![1-[(4-Methylphenyl)sulfanyl]-2-(propan-2-yl)benzene](/img/structure/B12600616.png)
![4-[4-(1,3-Benzothiazol-2-yl)piperidine-1-sulfonyl]-N-cyclopentylbenzamide](/img/structure/B12600617.png)
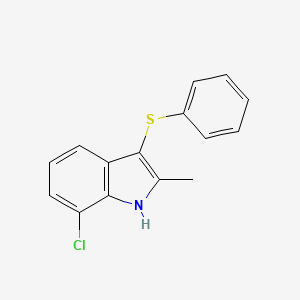

![2-[(Trimethylsilyl)oxy]-2-{1-[(trimethylsilyl)oxy]but-2-en-1-yl}cyclobutan-1-one](/img/structure/B12600628.png)
![N-{2-[(3-Cyano-6-methyl-2-quinolinyl)amino]ethyl}-3-fluorobenzamide](/img/structure/B12600634.png)
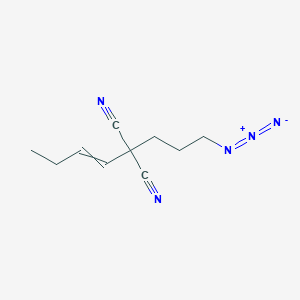
![3-[Ethyl(4-{[(piperidin-1-yl)imino]methyl}phenyl)amino]propanenitrile](/img/structure/B12600675.png)
![Ethyl [2-(pyridin-4-yl)-1H-benzimidazol-1-yl]acetate](/img/structure/B12600676.png)
